

Spectroscopic data of 8-Methylnonanal (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methylnonanal

Cat. No.: B128107

[Get Quote](#)

Spectroscopic Data of 8-Methylnonanal: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **8-Methylnonanal**, a branched-chain aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **8-Methylnonanal**. These values are calculated based on established spectroscopic principles and spectral databases.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.76	t	1H	H-1 (Aldehyde)
2.42	dt	2H	H-2
1.63	m	2H	H-3
1.51	m	1H	H-8
1.29	m	8H	H-4, H-5, H-6, H-7
0.86	d	6H	H-9, H-10 (Methyls)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
202.9	C-1 (C=O)
43.9	C-2
38.8	C-7
32.2	C-3
29.3	C-5
29.1	C-4
27.9	C-8
26.9	C-6
22.6	C-9, C-10

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Strong	C-H Stretch (Alkyl)
2870	Medium	C-H Stretch (Alkyl)
2715	Medium	C-H Stretch (Aldehyde)
1730	Strong	C=O Stretch (Aldehyde)
1465	Medium	C-H Bend (CH ₂)
1385	Medium	C-H Bend (CH ₃)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
156	5	[M] ⁺ (Molecular Ion)
141	15	[M - CH ₃] ⁺
113	20	[M - C ₃ H ₇] ⁺
99	30	[M - C ₄ H ₉] ⁺
85	40	[C ₆ H ₁₃] ⁺
71	60	[C ₅ H ₁₁] ⁺
57	100	[C ₄ H ₉] ⁺ (base peak)
43	85	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

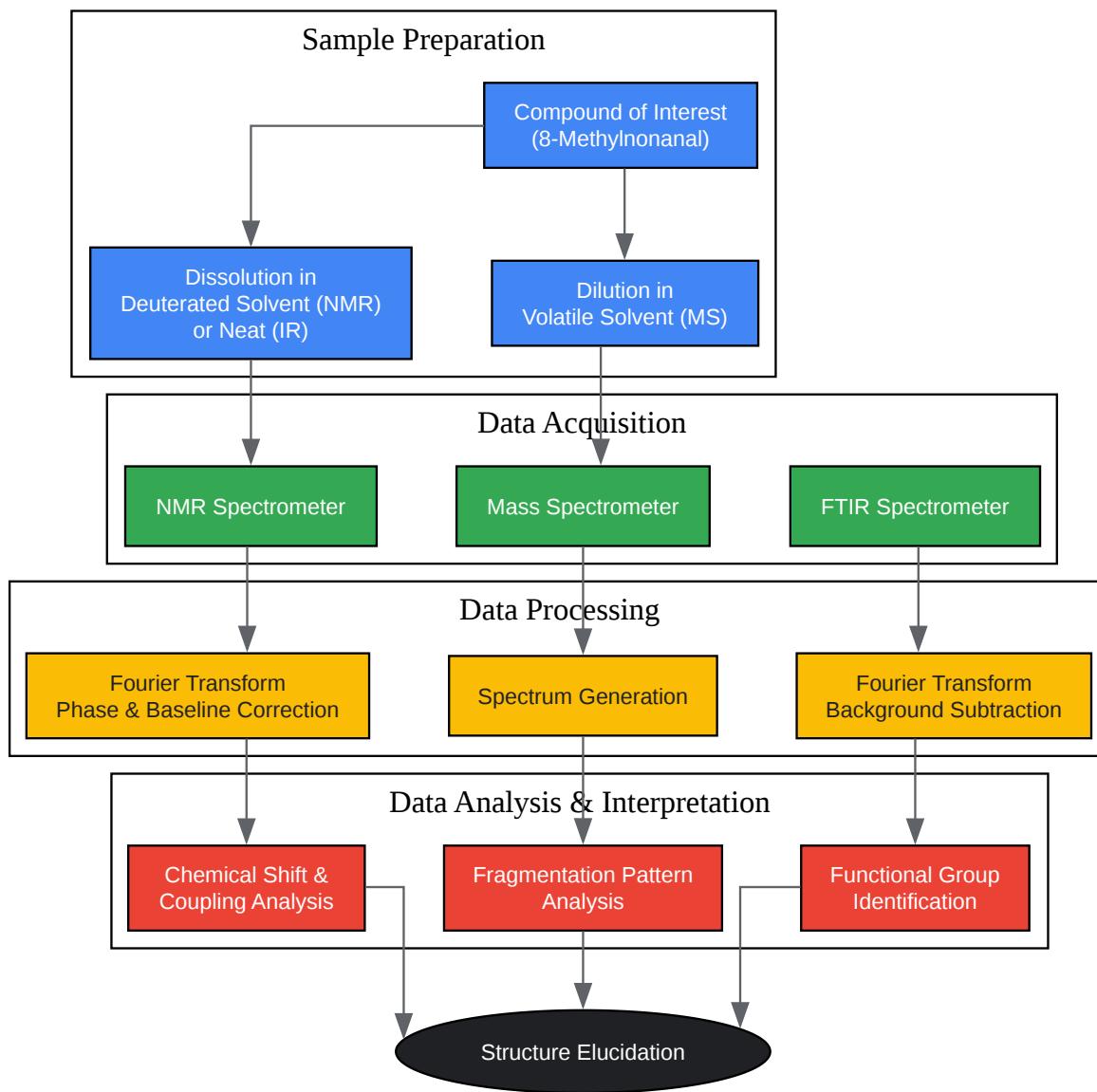
- Sample Preparation: A sample of **8-MethylNonanal** (approximately 5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Spectral Width: 0-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans are accumulated to ensure a good signal-to-noise ratio.
 - Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections are applied manually.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans are accumulated due to the low natural abundance of ^{13}C .

- Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **8-Methylnonanal** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample compartment.
 - The spectrum is recorded in the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The background spectrum is automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum.

Mass Spectrometry (MS)


- Sample Introduction: A dilute solution of **8-Methylnonanal** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
- Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 30-200 amu).

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic data of 8-Methylnonanal (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128107#spectroscopic-data-of-8-methylnonanal-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com